molecular formula C12H14NNaO6 B1260472 Benaxibine sodium CAS No. 72782-43-5

Benaxibine sodium

Cat. No.: B1260472
CAS No.: 72782-43-5
M. Wt: 291.23 g/mol
InChI Key: ARALSCNQOFTUDQ-HVTMUDBSSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benaxibine sodium, also referred to as K-247 or 4-amino-N-xyloside (CAS 27661-27-4), is a small-molecule alkaloid classified under the quinolone family . Its molecular formula is C₁₂H₁₅NO₆, with a molecular weight of 269.25 g/mol . Structurally, it features three defined stereocenters and a glycosidic bond linking xylose to a para-aminobenzoic acid moiety, as illustrated by its SMILES notation: O[C@@H]1COC(NC2=CC=C(C=C2)C(O)=O)C@H[C@H]1O .

Properties

CAS No.

72782-43-5

Molecular Formula

C12H14NNaO6

Molecular Weight

291.23 g/mol

IUPAC Name

sodium;4-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]benzoate

InChI

InChI=1S/C12H15NO6.Na/c14-8-5-19-11(10(16)9(8)15)13-7-3-1-6(2-4-7)12(17)18;/h1-4,8-11,13-16H,5H2,(H,17,18);/q;+1/p-1/t8-,9+,10-,11?;/m1./s1

InChI Key

ARALSCNQOFTUDQ-HVTMUDBSSA-M

SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(O1)NC2=CC=C(C=C2)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)C(=O)[O-])O)O)O.[Na+]

Related CAS

27661-27-4 (Parent)

Synonyms

4-(D-xylosylamino)benzoic acid
4-(D-xylosylamino)benzoic acid, sodium salt
4-aminobenzoic acid-N-xyloside
4-aminobenzoic acid-N-xyloside, sodium salt
K 247
K-247
p-(xylosylamino)benzoic acid
para-aminobenzoic acid-N-D-xyloside
sodium-4-aminobenzoic acid-N-xyloside

Origin of Product

United States

Comparison with Similar Compounds

Primary Indications :

  • Antineoplastic Activity : Benaxibine inhibits tumor growth by enhancing macrophage-mediated cytotoxicity and synergizing with cyclophosphamide . Early clinical trials (1980s) tested oral doses of 600–800 mg administered 3–4 times daily, though efficacy remains under investigation .
  • Secondary Activities: Anti-inflammatory, antioxidant, and immunostimulatory properties, making it a candidate for inflammatory and autoimmune disease research .

Clinical Status :

  • Mechanistic Target : Modulates integrin α-4 precursor activity, a unique pathway distinct from conventional chemotherapeutics .

Comparison with Similar Compounds

Structural and Functional Analogs

Table 1: Key Molecular and Pharmacological Properties

Compound Indication CAS Number Molecular Formula Molecular Weight (g/mol) Key Mechanisms/Activities
Benaxibine Antineoplastic 27661-27-4 C₁₂H₁₅NO₆ 269.25 Integrin α-4 modulation, immunostimulation ; anti-inflammatory
Beminafil Antihypertensive 566906-50-1 C₂₅H₂₄ClN₃O₃S 481.52* PDE5 inhibition; vasodilation
Benapryzine Antihypertensive 22487-42-9 C₂₁H₂₇NO₃ 341.45* Calcium channel blockade
3-Methoxymollugin Antitumor N/A C₁₇H₁₆O₄ 284.31* Antioxidant, antimicrobial; induces apoptosis
Benactyzine Antispasmodic 302-40-9 C₂₀H₂₅NO₃ 327.42* Muscarinic receptor antagonism

*Calculated from molecular formulas.

Key Observations:

Structural Uniqueness: Benaxibine’s quinolone-xyloside hybrid structure differentiates it from antihypertensive agents like Beminafil (chlorinated sulfonamide) and Benapryzine (polycyclic tertiary amine) . Unlike phenolic compounds (e.g., 3-Methoxymollugin), Benaxibine’s glycosidic linkage enhances solubility and bioavailability .

Mechanistic Divergence: Antineoplastic Agents: Benaxibine’s macrophage-mediated cytotoxicity contrasts with taxanes (microtubule stabilization) or platinum analogs (DNA crosslinking) . Immunomodulation: Unique among quinolones, Benaxibine stimulates immune responses, whereas other alkaloids (e.g., Benactyzine) target neurotransmitter receptors .

Therapeutic Breadth :

  • Benaxibine’s dual antineoplastic and anti-inflammatory profile is rare; most analogs (e.g., Benafentrine [cardiotonic]) are single-indication .

Clinical and Developmental Comparisons

Table 2: Clinical Development Status

Compound Highest Trial Phase Approval Status Adverse Events (Reported)
Benaxibine Phase I/II (1980s) Not approved None documented
Beminafil Preclinical Not approved Hypotension, headaches
Benapryzine Discontinued Not approved Dry mouth, tachycardia

Notable Gaps:

  • Benaxibine’s early-phase trials lacked comparator arms, limiting direct efficacy comparisons .
  • Unlike FDA-approved quinolones (e.g., ciprofloxacin), Benaxibine lacks broad-spectrum antimicrobial activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.